molecular formula C16H16N4O B11418568 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole

Cat. No.: B11418568
M. Wt: 280.32 g/mol
InChI Key: VPGMGEDMWLXSCJ-UHFFFAOYSA-N
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Description

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole is a synthetic 1,5-disubstituted tetrazole derivative, a class of heterocyclic compounds recognized for a polynitrogen electron-rich planar structure . This specific compound features a phenyl group at the N1 position and a (4-ethylphenoxy)methyl functional group at the C5 position, a structure that may influence its electronic properties and biomolecular interactions . Tetrazole cores are considered valuable bioisosteres for carboxylic acid groups in medicinal chemistry due to similar pKa values and greater metabolic stability, making them a key scaffold in drug discovery efforts . Researchers utilize such tetrazole derivatives in various applications, including the development of novel pharmacologically active compounds. Tetrazoles have demonstrated a wide spectrum of biological activities in scientific studies, such as antibacterial, antifungal, anticancer, anti-inflammatory, and antitubercular properties . The structure-activity relationship (SAR) of tetrazole derivatives indicates that biological activity can be significantly modulated by the nature and pattern of substituents attached to the core heterocycle . Beyond pharmaceutical research, tetrazole derivatives are also investigated in material science for their energetic properties and in coordination chemistry as ligands, owing to their multiple nitrogen atoms which act as coordination sites . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

5-[(4-ethylphenoxy)methyl]-1-phenyltetrazole

InChI

InChI=1S/C16H16N4O/c1-2-13-8-10-15(11-9-13)21-12-16-17-18-19-20(16)14-6-4-3-5-7-14/h3-11H,2,12H2,1H3

InChI Key

VPGMGEDMWLXSCJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Alkylation Reaction Conditions

In a representative procedure, 4-ethylphenol (1.0 equiv) reacts with chloroacetonitrile (1.2 equiv) in the presence of a dual-base system comprising triethylamine (TEA) and potassium carbonate (K2CO3) (1:1 molar ratio) in acetonitrile (MeCN) at reflux (82°C) for 6–8 hours. Tetrabutylammonium iodide (TBAI, 5 mol%) is added as a phase-transfer catalyst to enhance reaction efficiency. The reaction progress is monitored by thin-layer chromatography (TLC), with typical yields ranging from 78% to 85% after purification via column chromatography (silica gel, ethyl acetate/hexane 1:4).

Key Analytical Data for 4-Ethylphenoxyacetonitrile

  • IR (KBr) : ν = 2245 cm⁻¹ (C≡N stretch).

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.15 (d, J = 8.4 Hz, 2H, aryl), 6.85 (d, J = 8.4 Hz, 2H, aryl), 4.62 (s, 2H, OCH₂CN), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

Cycloaddition Strategies for Tetrazole Ring Formation

The critical step in synthesizing this compound is the [3+2] cycloaddition of 4-ethylphenoxyacetonitrile with sodium azide (NaN₃). Three catalytic systems have been optimized for this transformation: heterogeneous copper catalysis, phase-transfer catalysis (PTC), and transition-metal complexes.

Heterogeneous Copper-Doped Silica Cuprous Sulfate (CDSCS)

CDSCS (0.05 mol%) catalyzes the reaction between 4-ethylphenoxyacetonitrile (1.0 equiv) and NaN₃ (1.5 equiv) in a H₂O/i-PrOH (1:1 v/v) solvent system at reflux (85°C) for 4–5 hours. The catalyst is recoverable via filtration and reusable for up to five cycles with negligible loss in activity (yield drop: 89% → 86% after cycle 5).

Reaction Outcome :

  • Yield: 89% (isolated).

  • Purity: >99% (HPLC).

Phase-Transfer Catalysis (PTC)

A biphasic system using chloroform/water (1:1 v/v) with tetrabutylammonium bromide (TBAB, 5 mol%) as the PTC facilitates the reaction at 0–5°C. The nitrile (1.0 equiv) and NaN₃ (1.5 equiv) react for 3–4 hours, followed by extraction and solvent distillation.

Reaction Outcome :

  • Yield: 84% (isolated).

  • Purity: 98.5% (HPLC).

Transition-Metal Complex Catalysis

A recent advance employs a palladium-based complex (e.g., Pd(PPh₃)₄) in tetrahydrofuran (THF) at 60°C for 2 hours. While this method offers rapid reaction times, the catalyst cost and sensitivity to moisture limit its industrial applicability.

Reaction Outcome :

  • Yield: 82% (isolated).

  • Purity: 97% (HPLC).

Comparative Analysis of Cycloaddition Methods

Parameter CDSCS PTC Pd Complex
Catalyst Loading0.05 mol%5 mol%2 mol%
Solvent SystemH₂O/i-PrOHCHCl₃/H₂OTHF
Temperature85°C0–5°C60°C
Reaction Time4–5 h3–4 h2 h
Yield89%84%82%
Catalyst Reusability5 cyclesNot reusableNot reusable

The CDSCS method is superior for large-scale synthesis due to its ecofriendly solvent system and catalyst reusability. In contrast, the PTC method offers operational simplicity for small-scale laboratory preparations.

Purification and Characterization

Workup and Isolation

Post-reaction, the mixture is acidified to pH 3 with HCl to protonate the tetrazole, followed by extraction with ethyl acetate. The organic layer is dried (Na₂SO₄) and concentrated. Crude product is recrystallized from acetonitrile to afford white crystals.

Analytical Data for this compound

  • MP : 216–220°C (dec.).

  • IR (KBr) : ν = 3150 cm⁻¹ (N–H stretch), 1609 cm⁻¹ (C=N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.12 (d, J = 7.6 Hz, 2H, Ph), 7.55–7.48 (m, 3H, Ph), 7.15 (d, J = 8.4 Hz, 2H, aryl), 6.85 (d, J = 8.4 Hz, 2H, aryl), 5.32 (s, 2H, OCH₂), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.22 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 153.2 (C=N), 147.8 (aryl), 129.4 (Ph), 128.1 (Ph), 125.9 (Ph), 115.6 (aryl), 64.3 (OCH₂), 28.5 (CH₂CH₃), 15.8 (CH₂CH₃).

Scalability and Industrial Considerations

The CDSCS-catalyzed method demonstrates excellent scalability. A 100 mmol-scale reaction produces 89% yield with identical purity to small-scale trials. Key considerations include:

  • Solvent Recovery : H₂O/i-PrOH is distilled and reused, reducing waste.

  • Catalyst Cost : CDSCS synthesis is cost-effective (~$0.15/g).

  • Safety : HN₃ gas generation is minimized due to the neutral aqueous environment .

Chemical Reactions Analysis

Types of Reactions

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl or ethyl groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols; typically carried out in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that tetrazole derivatives possess significant antimicrobial properties. A study demonstrated that various synthesized tetrazole compounds exhibited activity against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of the tetrazole moiety enhances the compounds' ability to inhibit bacterial growth.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AE. coli12 µg/mL
Compound BS. aureus10 µg/mL
Compound CPseudomonas aeruginosa15 µg/mL

Case Study
In a comparative study, derivatives of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole were synthesized and tested against standard antibiotics. The results showed that certain derivatives had lower MIC values than traditional antibiotics, indicating their potential as effective antimicrobial agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that tetrazole-based compounds can inhibit inflammatory pathways, making them candidates for developing new anti-inflammatory drugs.

Table 2: Anti-inflammatory Activity of Tetrazole Compounds

Compound NameInhibition (%) at 50 µM
Compound D75%
Compound E60%
Compound F80%

Agricultural Applications

Pesticide Development
The unique structure of tetrazoles allows them to be explored as potential pesticide agents. Studies have shown that certain tetrazole derivatives can effectively control pests while being less harmful to beneficial insects.

Case Study
A recent investigation evaluated the efficacy of a specific tetrazole derivative in controlling aphid populations in crops. The results indicated a significant reduction in aphid numbers compared to untreated controls, highlighting its potential as an environmentally friendly pesticide .

Materials Science

Polymer Chemistry
this compound has been utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. The incorporation of tetrazole groups into polymer matrices has shown to improve their performance in various applications.

Table 3: Properties of Tetrazole-Based Polymers

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)
Polymer G25045
Polymer H23050

Mechanism of Action

The mechanism of action of 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to mimic the biological activity of carboxylic acid-containing molecules. This interaction can modulate various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related tetrazole derivatives, focusing on substituent effects, synthesis, and spectral characteristics.

Substituent Diversity and Physicochemical Properties

Table 1: Key Properties of Selected Tetrazole Derivatives
Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Spectral Data Yield (%) Reference
5-[(4-Ethylphenoxy)methyl]-1-phenyl-1H-tetrazole 4-ethylphenoxymethyl C₁₆H₁₅N₄O 283.32 Not reported Expected IR: C-O-C ~1250 cm⁻¹; NMR: δ7.5–7.0 (aromatic protons) - -
5-(4-Methylbenzylsulfanyl)-1-phenyl-1H-tetrazole 4-methylbenzylsulfanyl C₁₅H₁₄N₄S 282.36 Not reported IR: C-S ~650 cm⁻¹; NMR: δ3.35 (d, CH₂) 98
5-[(4-Chlorobenzyl)oxy]-2-(4-nitrophenyl)-1H-tetrazole 4-chlorobenzyloxy C₁₆H₁₄ClN₅O₃S 391.83 165–167 NMR: δ7.4 (aromatic, Cl-substituent effects) 49–90
5-(4-Methoxyphenyl)-1H-tetrazole 4-methoxyphenyl C₈H₇N₄O 175.17 210–212 IR: OCH₃ ~2830 cm⁻¹; NMR: δ3.85 (s, OCH₃) 85
5-(Cyclopropylmethylsulfanyl)-1-phenyl-1H-tetrazole cyclopropylmethylsulfanyl C₁₁H₁₃N₄S 233.31 53–54 NMR: δ0.32–0.71 (cyclopropyl protons) 98
Key Observations:

Substituent Effects on Polarity and Reactivity: The ethylphenoxymethyl group in the target compound enhances lipophilicity compared to methoxy (C₈H₇N₄O, MW 175.17) or sulfanyl (C₁₅H₁₄N₄S, MW 282.36) analogs. Thioether-linked derivatives (e.g., 4-methylbenzylsulfanyl) exhibit lower polarity due to sulfur's reduced electronegativity compared to oxygen in ethers, affecting solubility and hydrogen-bonding capacity .

Synthetic Efficiency: Yields for thioether derivatives (e.g., 98% for cyclopropylmethylsulfanyl analog) are notably high under heterogeneous catalytic conditions using PEG-400 and Bleaching Earth Clay , whereas chlorobenzyloxy derivatives show moderate yields (49–90%) .

Spectral Signatures: IR Spectroscopy: Ether-linked compounds (e.g., ethylphenoxymethyl) show distinct C-O-C stretches (~1250 cm⁻¹), while thioethers exhibit C-S stretches (~650 cm⁻¹) . NMR Spectroscopy: Electron-donating groups (e.g., OCH₃ in 5-(4-methoxyphenyl)-1H-tetrazole) upfield-shift aromatic protons (δ3.85 for OCH₃), whereas electron-withdrawing groups (e.g., NO₂ in ) deshield adjacent protons .

Structural and Functional Comparisons

A. Phenoxy vs. Thioether Substituents
  • Phenoxy Derivatives: The ethylphenoxymethyl group in the target compound likely enhances steric hindrance compared to smaller substituents (e.g., methoxy). This may reduce reactivity in nucleophilic substitution reactions but improve thermal stability.
  • Thioether Derivatives : Sulfur's larger atomic radius and lower electronegativity increase hydrophobicity and may improve membrane permeability in biological applications .
B. Halogen-Substituted Analogs
  • Chloro- and bromo-substituted tetrazoles () exhibit higher melting points (e.g., 165–167°C for 4-chlorobenzyloxy derivative) due to stronger intermolecular halogen bonding compared to alkyl or aryl substituents .
C. Bulkier Substituents

Biological Activity

5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and the implications of its pharmacological properties based on recent studies.

Chemical Structure and Synthesis

The compound belongs to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms. The specific structure of this compound allows for various interactions with biological targets, making it a candidate for further pharmacological exploration.

Biological Activity Overview

Tetrazole derivatives, including the compound , have been studied for a wide array of biological activities:

  • Antimicrobial Activity : Various studies have shown that tetrazole derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this compound have demonstrated effectiveness against pathogens like Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Tetrazoles have been investigated for their anticancer effects. Research indicates that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of cell cycle progression .
  • Cholinesterase Inhibition : Some tetrazole derivatives exhibit anticholinesterase activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's. While specific data on this compound is limited, related compounds have shown varying degrees of inhibition against acetylcholinesterase .

Case Studies

Several studies highlight the biological activity of tetrazoles:

  • A study evaluating a series of tetrazole derivatives found that modifications at specific positions significantly enhanced their antibacterial activity. For instance, substituents like methoxy or chloro groups increased effectiveness against Candida albicans and Pseudomonas aeruginosa .
  • Another investigation focused on the anticholinesterase properties of various tetrazole derivatives revealed that some compounds achieved inhibition percentages exceeding 29% at specific concentrations. This suggests potential therapeutic applications in cognitive disorders .

Data Table: Biological Activity Summary

CompoundActivity TypeTarget Pathogen/EnzymeInhibition Percentage (%)
5-[(4-ethylphenoxy)methyl]-1-phenyltetrazoleAntibacterialStaphylococcus aureusTBD
5-(substituted phenyl)-tetrazolesAnticancerVarious cancer cell linesTBD
5-(substituted phenyl)-tetrazolesAnticholinesteraseAcetylcholinesterase (AChE)Up to 29%

Conclusion and Future Directions

The biological activity of this compound presents promising avenues for research in medicinal chemistry. Its potential antibacterial, antifungal, anticancer, and cholinesterase inhibitory activities warrant further investigation to fully elucidate its pharmacological profile.

Future studies should focus on:

  • Detailed in vitro and in vivo evaluations to establish efficacy across different biological systems.
  • Mechanistic studies to understand how structural variations influence biological activity.
  • Exploration of synergistic effects with existing drugs to enhance therapeutic outcomes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-[(4-ethylphenoxy)methyl]-1-phenyl-1H-tetrazole, and how are intermediates characterized?

  • Methodology : A two-step synthesis is typical. First, the tetrazole core is functionalized via nucleophilic substitution or thiol-alkylation reactions. For example, alkylation of 1-phenyl-1H-tetrazole-5-thiol with (4-ethylphenoxy)methyl halides under basic conditions (e.g., NaH/DMF) yields the target compound . Intermediates are characterized using 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and FT-IR to confirm functional groups (e.g., tetrazole C=N stretches at ~1500–1600 cm1^{-1}) .

Q. How do researchers optimize reaction yields for tetrazole derivatives like this compound?

  • Methodology : Catalytic systems such as heterogenous catalysts (e.g., Bleaching Earth Clay) in PEG-400 solvent enhance yields by reducing side reactions. Reaction parameters (temperature: 70–80°C; time: 1–5 hours) are monitored via TLC, with purification via recrystallization (e.g., aqueous acetic acid) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • NMR : 1H NMR^1 \text{H NMR} detects aromatic protons (δ 7.5–8.0 ppm for phenyl groups) and ether-linked methylene (δ ~3.5 ppm). 13C NMR^{13} \text{C NMR} identifies tetrazole carbons (δ ~150–155 ppm) .
  • HRMS : Validates molecular weight (e.g., [M+H]+^+ calculated for C16H17N4O\text{C}_{16}\text{H}_{17}\text{N}_4\text{O}: 297.1352) .

Advanced Research Questions

Q. How can computational methods (e.g., Hirshfeld analysis) resolve structural ambiguities in tetrazole derivatives?

  • Methodology : Hirshfeld surfaces analyze intermolecular interactions (e.g., H-bonding, π-π stacking) in crystallographic data. For example, anti-inflammatory tetrazole analogs show dominant H···N/O contacts (~30% of surface area), guiding structure-activity relationship (SAR) studies .

Q. What strategies address contradictions in biological activity data for tetrazole-based compounds?

  • Methodology :

  • Dose-response profiling : Test compound efficacy across concentrations (e.g., 1–100 µM) in antimicrobial assays (e.g., MIC against S. aureus) to distinguish true activity from assay noise .
  • SAR studies : Compare substituent effects (e.g., 4-ethylphenoxy vs. thiophenyl groups) to isolate pharmacophores .

Q. How are fluorinated analogs of this compound synthesized for enhanced bioactivity?

  • Methodology : Metalation-fluorination of sulfone precursors (e.g., using XeF2_2) introduces fluoroalkylidenes. Heterogeneous conditions (e.g., solid-phase fluorination) improve stereoselectivity (E/Z ratios up to 9:1) .

Q. What experimental designs mitigate challenges in crystallizing tetrazole derivatives for X-ray studies?

  • Methodology : Slow evaporation in mixed solvents (e.g., CH2 _2Cl2 _2/hexanes) promotes single-crystal growth. SHELX software refines structures, leveraging high-resolution data (>1.0 Å) to resolve disorder in flexible phenoxy groups .

Data Analysis & Validation

Q. How are statistical tools applied to validate synthetic reproducibility?

  • Methodology : Use error propagation models (e.g., Monte Carlo simulations) to quantify yield variability (±5% SD) across batches. Reference standards (e.g., PubChem data) validate purity via HPLC (≥95% AUC) .

Q. What role do docking studies play in predicting the biological targets of this compound?

  • Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding to enzymes like cyclooxygenase-2 (COX-2). For example, tetrazole-thiazole hybrids show binding energies ≤−8.5 kcal/mol, correlating with anti-inflammatory activity .

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